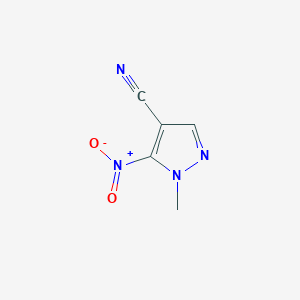

1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-5-nitropyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-5(9(10)11)4(2-6)3-7-8/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMKPCLUNVBJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction typically requires a solvent like acetic acid and a temperature range of 0-5°C to ensure selective nitration at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming corresponding amides or esters.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, alcohols, acidic or basic conditions.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-Methyl-5-amino-1H-pyrazole-4-carbonitrile.

Substitution: 1-Methyl-5-nitro-1H-pyrazole-4-carboxamide or 1-Methyl-5-nitro-1H-pyrazole-4-carboxylate.

Oxidation: 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile serves as a vital building block for synthesizing various bioactive molecules. Its derivatives have shown potential therapeutic effects, including:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, minimum inhibitory concentration (MIC) values for certain derivatives range from 0.22 to 0.25 μg/mL, demonstrating their effectiveness compared to conventional antibiotics .

- Anti-inflammatory Properties: Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, showing promising results in reducing inflammation in experimental models .

Materials Science

The unique electronic properties of this compound make it suitable for developing advanced materials, including:

- Polymers and Dyes: The compound can be incorporated into polymer matrices or used as a dye due to its distinctive color properties and stability under various conditions.

Chemical Biology

In chemical biology, this compound is utilized in designing molecular probes and sensors for detecting specific biological targets or environmental contaminants. Its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of synthesized pyrazole derivatives against multiple bacterial strains. The results demonstrated that certain derivatives had superior antibacterial properties compared to conventional antibiotics, highlighting their potential as alternative therapeutic agents.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 | Antibacterial |

| 2,3-Dihydro derivatives | 12.21 - 12.88 | Antioxidant |

Case Study 2: Anti-inflammatory Properties

In another investigation, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in rats. The findings indicated significant reductions in inflammation compared to control groups, suggesting that these compounds could serve as effective anti-inflammatory agents in clinical settings.

Wirkmechanismus

The mechanism of action of 1-methyl-5-nitro-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile

- Structure: The nitro and cyano groups are swapped (4-nitro, 5-cyano vs. 5-nitro, 4-cyano).

- Molecular Formula : C₅H₄N₄O₂ (molecular weight: 152.11 g/mol) .

- Key Differences: Reactivity: The nitro group at the 4-position may alter electrophilic substitution patterns compared to the 5-nitro isomer. Solubility: Both isomers likely exhibit low aqueous solubility due to hydrophobic nitro and cyano groups. Stability: The isomer in is stored at room temperature, suggesting moderate stability, which may extend to the target compound .

Amino-Substituted Analogs: 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

- Structure: Replaces nitro (-NO₂) with amino (-NH₂) and adds a methylthio (-SCH₃) group at the 3-position.

- Molecular Formula : C₅H₆N₄S (molecular weight: 154.19 g/mol) .

- Key Differences: Electronic Effects: The amino group is electron-donating, increasing ring electron density compared to the nitro group. Applications: Amino-pyrazole carbonitriles are often intermediates in drug synthesis (e.g., antiviral agents) .

Complex Derivatives: 5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile

- Structure : Features a trifluoromethyl (-CF₃) group and a pyridine-linked side chain.

- Molecular Formula : C₁₂H₈F₃N₅O₂ (molecular weight: 331.22 g/mol) .

- Biological Activity: Such derivatives are explored as GLUT1 inhibitors, highlighting the pharmacological relevance of pyrazole-carbonitrile scaffolds .

Comparison with Fused-Ring Systems

Dihydropyrano-Pyrazole Carbonitriles

- Example: 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-6-hydroxy-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (4a) .

- Structure : Incorporates a fused dihydropyran ring.

- Molecular Formula : C₂₀H₁₃ClFN₃O₂ (molecular weight: 381.79 g/mol).

- Key Differences :

Substituent Effects on Properties

Biologische Aktivität

1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS number: 91650-10-1) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a methyl group at the first position, a nitro group at the fifth position, and a nitrile group at the fourth position. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique arrangement of functional groups contributes to its distinct chemical properties and biological activities. The nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or cytotoxicity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for derivatives of similar structures have shown promising results:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| 2,3-dihydro-1H-pyrazole derivatives | 4 - 2048 | Various bacteria |

The mechanism behind its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways through interaction with specific enzymes or receptors.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, select derivatives demonstrated COX-2 selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib:

| Compound | COX-2 Selectivity Index | Inhibition Percentage |

|---|---|---|

| Derivative A | 8.22 | 27% |

| Derivative B | 9.31 | 35% |

These findings suggest that compounds derived from or related to this compound could serve as effective anti-inflammatory agents with reduced side effects compared to traditional therapies .

3. Anticancer Activity

Emerging studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, encapsulated formulations of pyrazole compounds have demonstrated antiproliferative effects without the use of toxic solvents:

| Formulation Type | Loading Efficiency (%) | Encapsulation Efficiency (%) |

|---|---|---|

| Dendrimer-based NPs | High | High |

| Liposome-based NPs | Increasing with lipid ratio | Constant release profile |

These formulations showed promising results in delivering the active compound effectively while minimizing toxicity to healthy cells .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates that may modulate enzyme activities or receptor interactions, leading to specific therapeutic outcomes. Understanding these interactions is crucial for optimizing the compound's use in drug development and other applications.

Q & A

Basic: What are the common synthetic routes for 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile, and what critical reaction conditions must be optimized?

Answer:

The synthesis of pyrazole-carbonitrile derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized via a two-step sequence: (1) formation of the pyrazole core using precursors like ethyl acetoacetate and phenylhydrazine, followed by (2) nitration and cyanation steps . Key conditions include:

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to avoid over-nitration or decomposition.

- Catalysts : Use of Lewis acids (e.g., H₂SO₄ or HNO₃) for nitration and CuCN/KCN for cyanation .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product .

Critical considerations : Monitor reaction progress via TLC or LC-MS to detect intermediates and byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- IR Spectroscopy : Identify the nitro group (N-O stretching at ~1350–1520 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) .

- ¹H/¹³C NMR : Analyze pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 2.5–3.5 ppm). The nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CN groups) .

- X-ray Crystallography : Resolve structural ambiguities, such as nitro group orientation and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Electron distribution : Predict sites of electrophilic/nucleophilic attack (e.g., nitro group as an electron-withdrawing group reduces electron density at the pyrazole ring) .

- Reaction pathways : Simulate intermediates in nitration or reduction steps, such as transition states during nitro-to-amine reduction .

- Spectroscopic validation : Compare calculated IR/NMR spectra with experimental data to confirm assignments .

Tools : Software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets is commonly used .

Advanced: What are the challenges in resolving contradictory data regarding the nitro group's orientation in the crystal structure?

Answer:

Contradictions may arise due to:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters nitro group orientation .

- Intermolecular interactions : Hydrogen bonding with adjacent molecules (e.g., C-H···O interactions) can stabilize specific conformations .

Resolution strategies : - Variable-temperature XRD : Assess thermal effects on conformation.

- Hirshfeld surface analysis : Quantify intermolecular contacts to explain preferential orientations .

Advanced: What strategies can be employed when encountering discrepancies in reaction yields or byproduct formation during synthesis?

Answer:

- Byproduct identification : Use LC-MS or GC-MS to detect side products (e.g., over-nitrated derivatives or hydrolysis products) .

- Optimization :

- Stoichiometry : Adjust molar ratios of nitrating agents (e.g., HNO₃) to minimize di-nitration .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitration selectivity .

- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N) or kinetic profiling to trace reaction pathways .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent nitro group photodegradation.

- Temperature : Keep at –20°C under inert atmosphere (N₂/Ar) to avoid hydrolysis of the nitrile group .

- Moisture control : Use desiccants (e.g., silica gel) to prevent aggregation or decomposition .

Advanced: How does the nitro group influence the compound's biological or catalytic activity in comparison to analogs?

Answer:

- Electron-withdrawing effects : The nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitution or redox reactions .

- Biological activity : Nitro-containing pyrazoles often exhibit antimicrobial or anticancer properties due to ROS generation under reductive conditions .

- Comparative studies : Replace the nitro group with other substituents (e.g., amino or methyl) to assess activity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.